molecular formula C19H38O2 B14334399 Propan-2-yl 4,8,12-trimethyltridecanoate CAS No. 101409-99-8

Propan-2-yl 4,8,12-trimethyltridecanoate

Cat. No.: B14334399
CAS No.: 101409-99-8
M. Wt: 298.5 g/mol
InChI Key: FSSVDPOQVYBAGW-UHFFFAOYSA-N
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Description

Propan-2-yl 4,8,12-trimethyltridecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of isopropanol and 4,8,12-trimethyltridecanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4,8,12-trimethyltridecanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 4,8,12-trimethyltridecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,8,12-trimethyltridecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding isopropanol and 4,8,12-trimethyltridecanoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ester can produce alcohols, although this reaction is less common

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Isopropanol and 4,8,12-trimethyltridecanoic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

Propan-2-yl 4,8,12-trimethyltridecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propan-2-yl 4,8,12-trimethyltridecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of isopropanol and 4,8,12-trimethyltridecanoic acid. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4,8,12-trimethyltridecanoate is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

101409-99-8

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

propan-2-yl 4,8,12-trimethyltridecanoate

InChI

InChI=1S/C19H38O2/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)21-16(3)4/h15-18H,7-14H2,1-6H3

InChI Key

FSSVDPOQVYBAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)OC(C)C

Origin of Product

United States

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